2,4,4-Trimethylpentan-2-amine Hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,4-trimethylpentan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.BrH/c1-7(2,3)6-8(4,5)9;/h6,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLPVSVSDKCFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093859-61-0 | |

| Record name | 2,4,4-Trimethylpentan-2-amine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profile & Applications: 2,4,4-Trimethylpentan-2-amine Hydrobromide

The following technical guide details the physicochemical profile, synthesis, and applications of 2,4,4-Trimethylpentan-2-amine Hydrobromide , a specialized organic ammonium salt increasingly critical in materials science and organic synthesis.

Technical Whitepaper for Materials Scientists & Process Chemists

Executive Summary

This compound (also known as tert-Octylammonium Bromide) is a high-purity organic halide salt derived from the bulky amine 1,1,3,3-tetramethylbutylamine. Unlike its linear counterpart (n-octylammonium bromide), this branched isomer possesses unique steric properties that make it a valuable surface passivating agent in Perovskite Solar Cell (PSC) fabrication and a selective precipitant in pharmaceutical synthesis.

This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol, and a mechanistic look at its role in stabilizing halide perovskite films.

Chemical Identity & Structural Analysis

The compound is characterized by a highly branched alkyl tail, specifically a neopentyl group attached to a tert-butyl amine skeleton. This steric bulk is the defining feature governing its solubility and supramolecular interactions.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | tert-Octylammonium Bromide; 1,1,3,3-Tetramethylbutylammonium bromide |

| CAS Number | 1093859-61-0 (Salt); 107-45-9 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 210.16 g/mol |

| SMILES | CC(C)(C)CC(C)(C)[NH3+].[Br-] |

| Structure Note | Features a quaternary carbon adjacent to the ammonium headgroup and a terminal tert-butyl group.[1][2] |

Physicochemical Properties

Note: While specific thermal data for the HBr salt is proprietary to specific batches, the following properties are derived from high-purity commercial standards and homologous series behavior.

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.[3]

-

Hygroscopicity: Moderately hygroscopic. The bromide anion can coordinate with atmospheric moisture; storage in a desiccator is mandatory.

-

Thermal Stability:

-

Melting Point: Typically >200°C (decomposition).[4] Unlike the free amine (MP -67°C), the ionic lattice energy of the HBr salt confers significant thermal robustness.

-

TGA Profile: Expect onset of degradation (deamination) above 220°C, making it suitable for annealing processes used in perovskite film fabrication (typically 100–150°C).

-

Solution Properties

-

Solubility Profile:

-

High Solubility: Water, Methanol, Ethanol, DMF, DMSO.

-

Moderate Solubility: Isopropanol (IPA), Acetone.

-

Insoluble: Diethyl ether, Hexane, Toluene.

-

-

Acidity: Aqueous solutions are weakly acidic (pH ~5–6) due to hydrolysis of the ammonium cation.

Spectroscopic Validation

To validate the identity of the salt versus the free amine, look for these markers:

-

H NMR (DMSO-

-

XRD: Powder X-ray diffraction will show a distinct crystalline pattern different from the amorphous halo of the free amine liquid.

Synthesis & Purification Protocol

The following protocol outlines the conversion of 2,4,4-trimethylpentan-2-amine to its hydrobromide salt with >98% purity.

Reaction Workflow

Reagents:

-

2,4,4-Trimethylpentan-2-amine (CAS 107-45-9), >98%.[5]

-

Hydrobromic acid (48% aq. or 33% in Acetic Acid).

-

Solvent: Ethanol (absolute) and Diethyl Ether (antisolvent).

Protocol:

-

Dissolution: Dissolve 100 mmol of the amine in 50 mL of absolute ethanol in a round-bottom flask cooled to 0°C.

-

Acidification: Dropwise add HBr (105 mmol, slight excess) while stirring. The reaction is exothermic; maintain temp <10°C to prevent discoloration.

-

Concentration: Stir for 1 hour at room temperature. Rotary evaporate the solvent to obtain a viscous white solid/oil.

-

Precipitation: Redissolve the crude solid in a minimum amount of warm Isopropanol (IPA).

-

Recrystallization: Slowly add cold Diethyl Ether until turbidity persists. Cool to -20°C overnight.

-

Filtration: Filter the white crystals under vacuum and wash with cold ether.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours to remove trace solvent and moisture.

Visualization of Synthesis Logic

Figure 1: Step-by-step synthesis and purification pathway ensuring removal of excess acid and free amine.

Applications: Perovskite Surface Passivation

The primary high-value application of this compound is in the field of Halide Perovskite Solar Cells (PSCs) .

The Steric Advantage

Unlike linear alkylammonium salts (e.g., n-Octylammonium Bromide, OABr), the tert-octyl group is sterically demanding.

-

Linear OABr: Forms tight, insulating 2D perovskite layers (Ruddlesden-Popper phase) that can hinder charge transport if too thick.

-

Branched tert-Octyl: The bulky tail prevents efficient packing. Instead of forming thick insulating layers, it tends to bind to surface defects (halide vacancies) without intercalating deeply. This results in surface passivation without compromising charge extraction.

Mechanism of Action

-

Defect Healing: The ammonium head (

) occupies A-site vacancies on the perovskite surface. -

Moisture Shielding: The hydrophobic tert-butyl tail forms a "molecular umbrella," repelling water molecules more effectively than linear chains due to higher cross-sectional area.

-

Phase Stability: Prevents the formation of unwanted

-phase (non-photoactive) by pinning the surface crystal lattice.

Application Workflow Diagram

Figure 2: Workflow for using tert-Octylammonium Bromide as a surface passivator in PSC fabrication.

Safety & Handling

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319).[3] The dust is irritating to the respiratory tract.

-

Storage: Store at room temperature (15–25°C) under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to clumping and precise weighing errors.

-

First Aid: In case of contact, wash with ample soap and water.[3][6] If inhaled, move to fresh air.[6]

References

-

Tokyo Chemical Industry (TCI). this compound Product Specification (Product No. T3783). Retrieved from .

-

PubChem. Compound Summary: 2,4,4-Trimethylpentan-2-amine.[4][5] National Library of Medicine. Retrieved from .

-

AIP Publishing. Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer cations. (Contextual reference for alkylammonium passivation mechanisms). Retrieved from .

-

Sigma-Aldrich. tert-Octylamine (Free Base) Safety Data Sheet. Retrieved from .

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Tetraoctylammonium bromide | C32H68N.Br | CID 2734117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,4-Trimethylpentan-2-amine Hydrochloride, 1G | Labscoop [labscoop.com]

- 4. echemi.com [echemi.com]

- 5. 1,1,3,3-Tetramethylbutylamine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. 2,4,4-Trimethyl-2-pentanamine(107-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

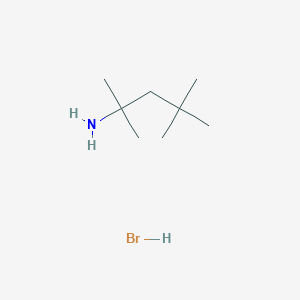

molecular structure and weight of 2,4,4-Trimethylpentan-2-amine HBr

An In-depth Technical Guide to 2,4,4-Trimethylpentan-2-amine Hydrobromide

This guide provides a comprehensive technical overview of this compound (HBr), a quaternary ammonium salt with significant utility in specialized chemical applications. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the compound's molecular structure, physicochemical properties, synthesis, and key applications, grounding all claims in authoritative references.

Compound Identification and Nomenclature

This compound is the hydrobromide salt of the sterically hindered primary amine, 2,4,4-trimethylpentan-2-amine. Due to its bulky tert-octyl group, the parent amine is commonly known as tert-octylamine.[1][2] The hydrobromide salt is therefore also referred to by several synonyms.

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,4,4-trimethylpentan-2-aminium bromide | N/A |

| Synonyms | 1,1,3,3-Tetramethylbutylamine Hydrobromide; tert-Octylamine Hydrobromide; tert-Octylammonium Bromide | |

| CAS Number | 1093859-61-0 | |

| Molecular Formula | C₈H₁₉N·HBr | |

| Molecular Weight | 210.16 g/mol | |

| Appearance | White to almost white powder or crystalline solid |

| Solubility | Soluble in water | |

Molecular Structure and Chemical Characteristics

The structure of 2,4,4-Trimethylpentan-2-amine HBr is characterized by a bulky, branched aliphatic group, which imparts unique steric properties. The core is a pentane chain with three methyl groups at the C2 and C4 positions. The amine group at the C2 position is protonated by hydrobromic acid, forming an ammonium cation, with bromide serving as the counter-ion. This steric hindrance significantly influences its reactivity and applications.

The parent amine, 2,4,4-trimethylpentan-2-amine (CAS 107-45-9), is a clear, colorless liquid with a characteristic amine odor.[1][3] Its basicity is a key feature, allowing it to readily form salts with acids.[1]

Caption: Molecular structure of 2,4,4-Trimethylpentan-2-aminium Bromide.

Synthesis and Manufacturing

The synthesis of 2,4,4-Trimethylpentan-2-amine HBr is a two-step process: first, the synthesis of the parent amine, followed by its conversion to the hydrobromide salt.

Synthesis of 2,4,4-Trimethylpentan-2-amine

The parent amine is not synthesized via simple alkylation due to the steric hindrance of the tert-octyl group.[4] Industrial synthesis often involves the reductive amination of 2,4,4-trimethylpentan-2-one with ammonia. This method is effective for creating sterically hindered amines.[4]

Sources

Technical Guide: Solubility Profile and Physicochemical Behavior of tert-Octylamine Hydrobromide

Topic: Solubility Profile of tert-Octylamine Hydrobromide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Octylamine hydrobromide (also known as 1,1,3,3-tetramethylbutylammonium bromide) is the hydrobromide salt of a bulky primary aliphatic amine. Unlike its linear analog (n-octylammonium bromide), the tert-octyl variant possesses a highly branched hydrophobic tail (1,1,3,3-tetramethylbutyl group) attached to a polar ionic headgroup (

This structural duality creates a unique solubility profile critical for applications in phase transfer catalysis , nanocrystal surface passivation , and 2D perovskite solar cell engineering . This guide provides a detailed analysis of its solubility across solvent classes, grounded in the interplay between lattice energy and solvation thermodynamics.

Chemical Identity & Structural Analysis

Before defining solubility, we must define the solute's structural constraints.

| Property | Description |

| IUPAC Name | 2,4,4-Trimethylpentan-2-aminium bromide |

| Common Name | tert-Octylamine hydrobromide |

| Formula | |

| Structure | Ionic Salt: |

| Key Feature | Amphiphilic : Ionic head (hydrophilic) + Bulky branched tail (lipophilic). |

| Steric Impact | The bulky tert-butyl tail disrupts crystal packing more effectively than linear chains, generally lowering the melting point and increasing solubility in organic media compared to linear isomers. |

Solubility Profile in Organic Solvents

The following data categorizes solubility based on solvent polarity and hydrogen-bonding capability.

Technical Note: Unlike quaternary ammonium salts (e.g., TBAB) which are highly soluble in chlorinated solvents, primary ammonium salts like tert-Octylamine HBr retain strong hydrogen-bonding capability (

). This lattice energy must be overcome by solvation.

Table 1: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Explanation |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding solvation of the ammonium headgroup overcome the lattice energy. |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constants facilitate ionic dissociation; the bulky alkyl tail is accommodated by the organic nature of these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Soluble | The bulky lipophilic tail allows partial solubilization, though less than the free amine. Often used for biphasic extractions. |

| Ethers | Diethyl Ether, THF | Insoluble / Sparingly | Critical for Purification: The salt is generally insoluble in ether, making this the standard "antisolvent" for precipitation. |

| Non-Polar | Hexane, Toluene, Benzene | Insoluble | The high lattice energy of the ionic salt cannot be overcome by weak Van der Waals forces from non-polar solvents. |

Mechanistic Insight: The "Solubility Switch"

Understanding the solubility switch is vital for purification and processing. The transition from the free base (tert-Octylamine) to the hydrobromide salt drastically alters the solubility landscape.

The Free Base vs. Salt Dynamic

-

Free Base: An oil that is miscible with hexane, ether, and DCM; sparingly soluble in water.

-

Hydrobromide Salt: A solid that precipitates from hexane/ether but dissolves in water/alcohols.

This "switch" is the foundation of the purification protocol described below.

Visual Workflow: Solubility-Driven Purification

The following diagram illustrates the standard protocol for synthesizing and purifying the salt using its solubility profile.

Figure 1: Synthesis and purification workflow exploiting the insolubility of tert-Octylamine HBr in diethyl ether.

Applications in Advanced Materials

A. Perovskite Solar Cells (2D Passivation)

In the field of perovskite photovoltaics, bulky ammonium salts are used to create 2D "Ruddlesden-Popper" phases that passivate surface defects and improve moisture stability.[1]

-

Role: The tert-octylammonium cation acts as a spacer. Its steric bulk (wider than linear octyl) can induce different lattice distortions, potentially altering the bandgap or charge transport properties.

-

Solvent Choice: Researchers must dissolve the salt in DMF or DMSO (often mixed with the lead halide precursor) to spin-coat the film. Toluene or Chlorobenzene is then used as an antisolvent drip to crystallize the perovskite layer without re-dissolving the salt [1].

B. Phase Transfer Catalysis (PTC)

While quaternary salts (like TBAB) are more common, primary amine salts with bulky tails can function in specific PTC roles, particularly where hydrogen bonding in the transition state is beneficial.

-

System: Organic Phase (DCM) / Aqueous Phase.

-

Mechanism: The bulky lipophilic tail allows the cation to enter the organic phase, carrying an anionic nucleophile with it [2].

Experimental Protocol: Solubility Determination

If precise quantitative data (g/L) is required for a specific solvent mixture, use this self-validating gravimetric protocol.

Protocol: Saturation Shake-Flask Method

-

Preparation: Dry tert-Octylamine HBr under vacuum at 60°C for 4 hours to remove moisture (hygroscopic nature).

-

Saturation: Add excess salt to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours (thermostatic shaker).

-

Separation: Centrifuge or filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility with solvent).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Validation: Verify the residue identity via melting point or FTIR to ensure no solvent degradation or solvate formation.

-

References

-

Perovskite Passivation Strategies

- Title: Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer c

- Source: AIP Publishing / Applied Physics Letters.

- Context: Discusses the use of octylammonium salts (linear analogs) in DMF/IPA solvents for defect passivation, establishing the solubility baseline for this class of compounds.

-

URL:[Link]

-

Phase Transfer Catalysis

-

Title: Phase-Transfer Catalysts: Ammonium-Based Catalysts.[2]

- Source: Sigma-Aldrich (Merck).

- Context: details the solubility requirements (organic/aqueous partitioning) for ammonium salts in synthesis.

-

-

General Amine Salt Properties

Sources

The Aliphatic Amine Stimulants: A Pharmacological Odyssey from Natural Origins to Synthetic Renaissance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide charts the historical and pharmacological journey of aliphatic amine stimulants, a class of compounds that has profoundly impacted medicine and society. From their roots in traditional herbal remedies to their synthesis in the laboratory and their complex regulatory history, this document provides an in-depth exploration of their discovery, chemical evolution, and ever-evolving role in pharmacology.

From Ancient Herb to Isolated Alkaloid: The Dawn of Ephedrine

The story of aliphatic amine stimulants begins not in a modern laboratory, but in ancient China with the use of the Ephedra sinica plant, known as Ma Huang, for thousands of years to treat respiratory ailments.[1] The active principle of this plant, ephedrine, was first isolated in 1885 by Japanese chemist Nagai Nagayoshi.[2][3] This marked a pivotal moment, transitioning a traditional remedy into the realm of modern pharmacology.

Ephedrine's sympathomimetic effects, mimicking the action of the sympathetic nervous system, were quickly recognized.[4] Its ability to constrict blood vessels and relax bronchial smooth muscle made it an effective treatment for asthma and nasal congestion.[1] The structural elucidation of ephedrine revealed a phenethylamine backbone, a core structure that would become the template for a vast array of synthetic stimulants to follow.

The Age of Synthesis: Amphetamine and Methamphetamine Emerge

The quest for a synthetic alternative to the naturally derived and supply-limited ephedrine led to the birth of a new era in stimulant pharmacology.[5]

The Synthesis of Amphetamine

In 1887, the Romanian chemist Lazăr Edeleanu, working in Germany, first synthesized phenylisopropylamine, the compound that would later be known as amphetamine.[6][7] However, its pharmacological properties remained unexplored for several decades. It was not until 1927 that Gordon Alles, in his search for a synthetic ephedrine substitute, independently re-synthesized amphetamine and discovered its potent central nervous system (CNS) stimulant effects.[6][8]

One of the early and widely used methods for the synthesis of amphetamine was the Leuckart reaction .[1][9][10] This method involves the reductive amination of a ketone, in this case, phenyl-2-propanone (P2P), using formamide or ammonium formate.[9]

Experimental Protocol: Leuckart Synthesis of Amphetamine

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P) via the Leuckart reaction.

Materials:

-

Phenyl-2-propanone (P2P)

-

Formamide (or Ammonium Formate)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)

-

Diethyl ether (or other suitable non-polar solvent)

-

Anhydrous sodium sulfate

-

Reaction flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formylation: In a reaction flask, combine phenyl-2-propanone with an excess of formamide (or ammonium formate). Heat the mixture under reflux at a temperature of 160-200°C for several hours. This step forms the intermediate, N-formylamphetamine.[2]

-

Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture. Heat the mixture to approximately 100°C for a few hours to hydrolyze the N-formylamphetamine to amphetamine and formic acid.[2]

-

Basification and Extraction: Allow the solution to cool. Carefully neutralize the mixture by the slow addition of a strong base, such as sodium hydroxide or sodium carbonate, until the pH is alkaline (pH 10-12). This will liberate the amphetamine freebase, which will separate as an oily layer.[2]

-

Extract the amphetamine freebase from the aqueous layer using a non-polar solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.[2]

-

Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Purification: The solvent can be removed by evaporation, and the resulting amphetamine freebase can be further purified by distillation. To obtain the more stable salt form, hydrogen chloride gas can be bubbled through the ethereal solution to precipitate amphetamine hydrochloride.

The Creation of Methamphetamine

Shortly after the initial synthesis of amphetamine, in 1893, Nagai Nagayoshi also synthesized methamphetamine from ephedrine.[11][12] However, it was the Japanese pharmacologist Akira Ogata who, in 1919, developed a method to synthesize it in its crystalline form, which became widely known.[6][12] A common early method for this conversion involved the reduction of ephedrine or pseudoephedrine using red phosphorus and hydriodic acid.[13][14]

Experimental Protocol: Synthesis of Methamphetamine from Pseudoephedrine

Objective: To synthesize methamphetamine from pseudoephedrine via reduction with red phosphorus and hydriodic acid.

Materials:

-

Pseudoephedrine (or ephedrine)

-

Red phosphorus

-

Hydriodic acid (or iodine and water to generate it in situ)[14]

-

Sodium hydroxide (lye)

-

Non-polar solvent (e.g., toluene, ether)

-

Reaction flask with reflux condenser

-

Heating source

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Combine pseudoephedrine, red phosphorus, and hydriodic acid in a reaction flask equipped with a reflux condenser.[12]

-

Reaction: Gently heat the mixture. The reaction is exothermic and needs to be controlled. The mixture is typically refluxed for several hours.

-

Neutralization: After the reaction is complete and the mixture has cooled, filter to remove the excess red phosphorus. The remaining acidic solution is then carefully neutralized with a strong base, such as a lye (sodium hydroxide) solution.[12]

-

Extraction: A non-polar solvent is added to extract the methamphetamine freebase from the aqueous layer.

-

Purification: The solvent layer containing the methamphetamine is separated. The solvent can then be evaporated to yield the methamphetamine freebase. To form the crystalline hydrochloride salt, hydrogen chloride gas is bubbled through the solution.[12]

Early Pharmacological Characterization: Unveiling the Stimulant Effects

The initial pharmacological investigations of these newly synthesized aliphatic amines were focused on characterizing their stimulant properties. Early 20th-century researchers relied on a variety of in vivo models to assess the effects of these compounds on the central and sympathetic nervous systems.

Assessing Central Nervous System Stimulation

Locomotor Activity Assays: A primary method for quantifying the stimulant effects of these drugs was the measurement of locomotor activity in animals, typically rodents.[15][16][17] Increased movement, such as running and exploratory behavior, in an open-field apparatus was a key indicator of CNS stimulation.[18][19] These assays, while simple, provided a robust and quantifiable measure of a compound's stimulant properties.

Evaluating Sympathomimetic and Cardiovascular Effects

The cardiovascular effects of these sympathomimetic amines were of significant interest.[4] Early studies in anesthetized animals, such as cats, involved the direct measurement of blood pressure and heart rate following intravenous administration of the compounds.[20][21][22] These experiments allowed for the characterization of their pressor (blood pressure-increasing) and chronotropic (heart rate-increasing) effects.

Structure-Activity Relationships: Decoding the Molecular Blueprint

The discovery of amphetamine and methamphetamine spurred a wave of research into the relationship between their chemical structure and pharmacological activity (SAR). These studies were crucial in understanding how modifications to the phenethylamine backbone influence potency, selectivity, and overall effects.

| Structural Modification | Effect on CNS Stimulant Activity | Example | Reference |

| α-Methylation | Increases resistance to metabolism by monoamine oxidase (MAO), prolonging duration of action. | Amphetamine vs. Phenethylamine | [23] |

| N-Methylation | Generally increases CNS stimulant potency. | Methamphetamine vs. Amphetamine | [23] |

| N-Alkylation (larger groups) | Tends to decrease stimulant activity while sometimes increasing anorexiant properties. | Fenfluramine | [23] |

| Ring Substitution (e.g., para-chloro) | Can increase potency at the serotonin transporter (SERT). | para-Chloroamphetamine | [23] |

| β-Hydroxylation | Decreases lipid solubility and ability to cross the blood-brain barrier, reducing CNS activity. | Phenylpropanolamine vs. Amphetamine | [23] |

| Stereochemistry (S- vs. R-enantiomer) | The S-(+)-enantiomer of amphetamine is significantly more potent as a CNS stimulant than the R-(-)-enantiomer. | Dextroamphetamine vs. Levoamphetamine | [23] |

The core mechanism of action of amphetamine and its analogs involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[8][24] These drugs act as substrates for these transporters, leading to the reverse transport of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.

Caption: Mechanism of amphetamine action on dopamine transporters.

The Path to Clinical Use and Regulatory Scrutiny

The potent CNS stimulant effects of amphetamine led to its rapid adoption for a wide range of medical applications.

Early Clinical Applications

Initially marketed as the "Benzedrine" inhaler in 1932 for nasal congestion, amphetamine tablets became available by prescription in 1935 for the treatment of narcolepsy.[16][25] Its use quickly expanded to include the treatment of depression, obesity, and attention deficit hyperactivity disorder (ADHD) in children.[25] During World War II, amphetamines were widely distributed to soldiers by both Allied and Axis forces to combat fatigue and enhance performance.[6][19]

The Rise of Regulation

The widespread use and growing recognition of the abuse potential and adverse effects of amphetamines led to increased regulatory control.[26] In the United States, the tide began to turn with the 1970 Comprehensive Drug Abuse Prevention and Control Act , which included the Controlled Substances Act (CSA) .[3][27][28] This legislation established a scheduling system for drugs based on their abuse potential and medical utility.[29] Amphetamine and methamphetamine were placed in Schedule III and later moved to the more restrictive Schedule II, signifying a high potential for abuse.[6][30]

Caption: A simplified timeline of the regulation of amphetamines.

Modern Developments: The Prodrug Approach

In an effort to mitigate the abuse potential associated with immediate-release amphetamine formulations, modern drug development has focused on creating novel delivery systems. A significant advancement in this area is the development of lisdexamfetamine (Vyvanse) , a prodrug of dextroamphetamine.[14][31]

Lisdexamfetamine is chemically composed of L-lysine covalently bonded to dextroamphetamine.[1] It is pharmacologically inactive until it is hydrolyzed in the bloodstream, primarily by enzymes in red blood cells, to release dextroamphetamine.[32] This enzymatic conversion provides a slower, more gradual release of the active drug, leading to a smoother pharmacokinetic profile and a reduced potential for abuse via non-oral routes of administration.[14] Lisdexamfetamine received its first FDA approval in 2007 for the treatment of ADHD in children.[6][11]

Caption: The activation pathway of the prodrug lisdexamfetamine.

Conclusion

The historical development of aliphatic amine stimulants is a compelling narrative of scientific discovery, therapeutic innovation, and societal adaptation. From the ancient use of Ephedra to the sophisticated design of prodrugs, this class of compounds has continually evolved. For researchers and drug development professionals, understanding this history provides a crucial context for the ongoing exploration of novel therapeutics that harness the beneficial effects of CNS stimulation while minimizing the risks of abuse and adverse effects. The journey of aliphatic amine stimulants is far from over, and future innovations will undoubtedly build upon this rich and complex pharmacological legacy.

References

-

History and culture of substituted amphetamines. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- Fresqui, M. A. C., et al. (2012). The influence of R and S configurations of a series of amphetamine derivatives on quantitative structure–activity relationship. Journal of Molecular Structure, 1035, 249-256.

-

Who Created Methamphetamine: Explore The Origins. (2025, December 15). The Haven Detox. Retrieved from [Link]

-

Nagai Nagayoshi. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

HISTORY OF AMPHETAMINES AND METHAMPHETAMINES. (2022, April 15). Facts and Details. Retrieved from [Link]

-

History - Methamphetamine. (n.d.). Release. Retrieved from [Link]

- Verma, R. (2010). Review: Synthetic Methods for Amphetamine.

-

A Speedy History of America's Addiction to Amphetamine. (2017, October 27). HISTORY. Retrieved from [Link]

-

Gordon Alles. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Origins of Meth. (n.d.). Arkansas Department of Human Services. Retrieved from [Link]

-

Formetorex. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Fast Times: The Life, Death, and Rebirth of Amphetamine. (2012, April 15). Science History Institute. Retrieved from [Link]

-

Leuckart Route Amphetamine HCL Educational Guide. (n.d.). Scribd. Retrieved from [Link]

-

Controlled Substances Act. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Drug Scheduling Under the Controlled Substances Act. (2025, March 27). Radius Anesthesia of Ohio. Retrieved from [Link]

- Li, Y., et al. (2024).

- Kanda, Z., Sekiya, A., & Nakashima, M. (1956). Investigation of the cardiovascular action of sympathetic amines using two kinds of strain gauge instrument. Nagoya Journal of Medical Science, 28(2), 101-110.

-

How do you make methamphetamines? (2003, February 10). Tennessee Poison Center. Retrieved from [Link]

-

Information Brief: Iodine in Methamphetamine Production. (2002, July 15). U.S. Department of Justice. Retrieved from [Link]

-

Clandestine Manufacture of Amphetamine from Benzaldehyde: An Investigative Analysis of its Synthesis. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Review: Synthetic Methods for Amphetamine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Birth of Amphetamine. (2017, March 20). McGill University Office for Science and Society. Retrieved from [Link]

- Lisdexamfetamine Dimesylate: The First Prodrug Stimulant. (2008). Innovations in Clinical Neuroscience, 5(10), 12-15.

-

Locomotor activity. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules, 29(22), 5240.

-

A Brief History of Amphetamine & Methamphetamine. (n.d.). TD Consultancy. Retrieved from [Link]

-

Central Nervous System Stimulants. (n.d.). Retrieved from [Link]

-

Benzedrine ("Bennies"): What Is It and Is It Still Used Today? (n.d.). The Recovery Village. Retrieved from [Link]

- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. (2023, December 27). Journal of Pharmacology and Experimental Therapeutics, 388(1), 108-118.

-

LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. (n.d.). SCIEX. Retrieved from [Link]

- Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules, 29(22), 5240.

- Pennick, M. (2010). Lisdexamfetamine Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy. Current Medical Research and Opinion, 26(6), 1315-1325.

- Yirtici, Z., & Tuncel, T. (1990). Sympathomimetic Amines and Cardiac Arrhythmias. Cardiovascular Research, 24(9), 754-758.

-

Sympathomimetic drug. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. (2015, April 10). British Journal of Pharmacology, 172(8), 2031-2042.

- Alembik, M. C., & Wainer, I. W. (1988). Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Study.

-

Controlled Substance Act. (n.d.). StatPearls. Retrieved from [Link]

- Maryanoff, B. E., et al. (1987). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Journal of Medicinal Chemistry, 30(5), 880-887.

- Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α-adrenoceptor-mediated actions of β-phenylethylamine. (2016). Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1119-1128.

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022, September 13). Biomolecules & Therapeutics, 30(5), 455-463.

-

What is the Locomotor Activity Test? (2021, June 11). San Diego Instruments. Retrieved from [Link]

-

What is the locomotor activity test used for in behavioral studies? (2025, September 18). News-Medical.Net. Retrieved from [Link]

- Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. (2017, February 16). Psychopharmacology, 234(4), 565-575.

- Goldberg, L. I. (1962). Circulatory effects of sympathomimetic amines. American Heart Journal, 63(1), 119-135.

-

A History of the FDA and Drug Regulation in the United States. (n.d.). FDA. Retrieved from [Link]

-

Milestones in US Food and Drug Law. (2023, January 30). FDA. Retrieved from [Link]

Sources

- 1. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. drugs.com [drugs.com]

- 4. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. droracle.ai [droracle.ai]

- 7. Timeline | The Meth Epidemic | FRONTLINE | PBS [pbs.org]

- 8. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments [pubmed.ncbi.nlm.nih.gov]

- 9. unodc.org [unodc.org]

- 10. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 11. Vyvanse (lisdexamfetamine dimesylate) FDA Approval History - Drugs.com [drugs.com]

- 12. How to Make Meth | HowStuffWorks [science.howstuffworks.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Information Brief: Iodine in Methamphetamine Production [justice.gov]

- 15. Locomotor activity - Wikipedia [en.wikipedia.org]

- 16. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 17. news-medical.net [news-medical.net]

- 18. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 21. Sympathomimetic amines and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 25. scribd.com [scribd.com]

- 26. resolution of racemic meth , Hive Stimulants [chemistry.mdma.ch]

- 27. Overview of Controlled Substances and Precursor Chemicals – USC Environmental Health & Safety [ehs.usc.edu]

- 28. Controlled Substances Act - Wikipedia [en.wikipedia.org]

- 29. radiusohio.com [radiusohio.com]

- 30. 21 U.S. Code § 812 - Schedules of controlled substances | U.S. Code | US Law | LII / Legal Information Institute [law.cornell.edu]

- 31. ias.ac.in [ias.ac.in]

- 32. pubs.acs.org [pubs.acs.org]

Elucidating the Solid-State Architecture: A Technical Guide to the Crystallographic Analysis of 2,4,4-Trimethylpentan-2-amine Hydrobromide

For Immediate Release

A Theoretical and Practical Framework for the Structural Determination of a Bulky Alkylammonium Salt

In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its physical properties, stability, and intermolecular interactions. This guide provides a comprehensive, in-depth technical framework for determining the crystal lattice structure of 2,4,4-Trimethylpentan-2-amine Hydrobromide, a bulky primary alkylammonium salt. While a definitive, publicly available crystal structure for this specific compound has not been identified in the Cambridge Structural Database (CSD), this document serves as a detailed roadmap for researchers and drug development professionals to undertake such a determination.[1] The principles and methodologies outlined herein are broadly applicable to the crystallographic study of analogous organic salts.

The parent amine, 2,4,4-trimethylpentan-2-amine (also known as tert-octylamine), is a branched aliphatic amine with significant steric hindrance around the amino group.[2][3] Its hydrobromide salt is expected to exhibit a crystal packing dominated by hydrogen bonding between the ammonium group and the bromide anion, as well as van der Waals interactions involving the bulky trimethylpentyl groups. The precise arrangement of these moieties in the solid state dictates properties such as solubility, dissolution rate, and hygroscopicity, which are critical parameters in drug development.

The Foundational Step: Synthesis and High-Purity Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity crystalline material. The quality of the resulting diffraction data is directly contingent on the perfection of the crystal lattice.

Synthesis of this compound

A straightforward acid-base reaction is the most common route to synthesizing the hydrobromide salt.

Protocol:

-

Dissolution of the Amine: Dissolve 2,4,4-trimethylpentan-2-amine in a suitable organic solvent, such as diethyl ether or isopropanol, at room temperature.

-

Stoichiometric Addition of Hydrobromic Acid: Slowly add a stoichiometric equivalent of concentrated hydrobromic acid (HBr) dropwise to the stirred amine solution. The reaction is exothermic, and cooling may be necessary to prevent excessive solvent evaporation.

-

Precipitation and Isolation: The ammonium salt will precipitate out of the solution. The reaction mixture should be stirred for a sufficient period to ensure complete reaction. The solid product is then isolated by vacuum filtration.

-

Washing and Drying: The crude product should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.

Recrystallization for Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and is typically determined empirically.

Experimental Approach to Recrystallization:

-

Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) should be screened. The ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures.

-

Slow Evaporation: A saturated solution of the salt is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

Unveiling the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides detailed information on bond lengths, bond angles, and the unit cell parameters.[5]

Data Collection

A suitable single crystal, typically between 30 and 300 microns in size, is selected and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for SC-XRD Analysis:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Fingerprinting the Bulk Material: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an essential tool for characterizing the bulk crystalline material.[7][8][9] It is particularly useful for phase identification, purity assessment, and studying polymorphism.

Experimental Setup and Data Acquisition

A finely ground powder of the sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.[7]

Data Analysis

The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the phase purity of the bulk sample. Indexing the PXRD pattern can also provide the unit cell parameters, which can be a starting point for structure solution from powder data if single crystals are not available.[9]

Data Comparison in PXRD:

| Parameter | Single-Crystal XRD | Powder XRD |

| Sample | Single crystal | Polycrystalline powder |

| Information | 3D atomic arrangement, bond lengths, angles | Crystalline phase identification, unit cell parameters, purity |

| Primary Use | Absolute structure determination | Bulk sample characterization, quality control |

The Power of Complementary Techniques

While X-ray diffraction is the cornerstone of crystal structure analysis, other techniques can provide valuable complementary information.

-

Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms, which can be used to validate the crystal structure and identify the number of unique molecules in the asymmetric unit.[10]

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify phase transitions, melting points, and decomposition temperatures, providing insights into the thermal stability of the crystal lattice.

-

Infrared (IR) and Raman Spectroscopy: These techniques can probe the vibrational modes of the molecules in the crystal, providing information about hydrogen bonding and other intermolecular interactions.

Logical Flow for Comprehensive Structural Elucidation:

Caption: Integrated approach for crystal structure determination.

Conclusion

Determining the crystal lattice structure of this compound is a multi-faceted process that relies on the careful execution of synthesis, crystallization, and a suite of analytical techniques. While a published structure is not currently available, the methodologies detailed in this guide provide a robust framework for its elucidation. The insights gained from such a study would be invaluable for understanding the solid-state properties of this and other bulky organic salts, with direct implications for their application in pharmaceuticals and materials science.

References

- X-ray studies of molecular structure during the crystallisation of organic salts. (2022). Google Scholar.

- X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydr

- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Google Scholar.

- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.).

- This compound. (n.d.). TCI EUROPE N.V..

- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 2-Pentanamine, 2,4,4-trimethyl-. (n.d.). NIST WebBook.

- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.).

- This compound. (n.d.). PubChem.

- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025).

- Ethyl(2,4,4-trimethylpentan-2-yl)amine. (2024). Smolecule.

- The Cambridge Structural Database. (n.d.).

- The Cambridge Structural D

- N-(2,4,4-trimethylpentan-2-yl)octan-1-amine. (n.d.). PubChem.

- N,4,4-trimethylpentan-2-amine. (n.d.). PubChem.

- 2,4,4-Trimethylpentan-2-amine Hydrochloride, 1G. (n.d.). Labscoop.

- 4-nitro-2,2,4-trimethylpentane. (n.d.). Organic Syntheses Procedure.

- Single-crystal X-ray diffraction structures and selected structural.... (n.d.).

- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020).

- 2,4,4-trimetil-2-pentanamina. (n.d.). CymitQuimica.

- 2-(2,4,4-Trimethylpentan-2-yl)naphthalen-1-amine. (n.d.). PubChem.

- CCDC 2179030: Experimental Crystal Structure Determin

- This compound. (n.d.). TCI Chemicals.

- 2,4,4-Trimethylpent-2-enal. (n.d.). PubChem.

Sources

- 1. iric.imet-db.ru [iric.imet-db.ru]

- 2. 2-Pentanamine, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. CAS 107-45-9: 2,4,4-trimetil-2-pentanamina | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 8. PPXRD - Abstract Submission Form [icdd.com]

- 9. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

tert-Octylamine (1,1,3,3-Tetramethylbutylamine): Steric Control & Lipophilic Modulation in Organic Synthesis

The following technical guide details the utility, synthesis, and applications of tert-Octylamine (TOA) in organic synthesis and drug development.

Executive Summary

tert-Octylamine (TOA) , systematically known as 1,1,3,3-tetramethylbutylamine (CAS: 107-45-9), is a primary aliphatic amine characterized by extreme steric bulk and high lipophilicity. Unlike its lighter homolog tert-butylamine, TOA possesses a neopentyl-like tail that imparts unique solubility profiles and kinetic stability to its derivatives.

In modern synthesis, TOA is not merely a base but a strategic tool used to:

-

Purify unstable beta-lactams: Acting as a "chiral resolution-like" agent to crystallize Clavulanic acid from fermentation broths.

-

Stabilize reactive intermediates: Protecting sulfinyl and sulfonyl species where smaller amines fail.

-

Construct HALS (Hindered Amine Light Stabilizers): Serving as the lipophilic anchor in industrial polymers like Chimassorb 944.

Chemical Profile: The Steric Advantage

TOA is often compared to tert-butylamine, but its reactivity profile is distinct due to the remote tert-butyl group at the

| Property | tert-Butylamine | tert-Octylamine (TOA) | Synthetic Implication |

| Steric Bulk | High ( | Extreme ( | TOA derivatives are more resistant to hydrolysis. |

| Lipophilicity (LogP) | ~0.40 | ~2.90 | TOA salts are soluble in organic solvents (EtOAc, DCM), enabling non-aqueous extraction. |

| Boiling Point | 44 °C | 137–143 °C | TOA allows for higher temperature reactions without autoclaves. |

Mechanistic Insight: The "Umbrella" Effect

The 1,1,3,3-tetramethylbutyl group acts as a flexible steric "umbrella." In azo-initiator synthesis, di-tert-octyldiazine exhibits a half-life (

Core Applications in Drug Development & Synthesis[1][2]

A. The Clavulanate Purification Protocol (Pharmaceutical Standard)

The isolation of Clavulanic Acid , a potent beta-lactamase inhibitor, relies heavily on TOA. Clavulanic acid is unstable in aqueous media. TOA reacts with crude clavulanic acid in organic extracts (e.g., ethyl acetate) to form the Clavulanic Acid tert-Octylamine Salt .

-

Why TOA? The salt is highly crystalline and stable, allowing impurities to remain in the mother liquor. It is an intermediate that is later converted to Potassium Clavulanate.[1][2]

-

Self-Validating Step: The formation of white, needle-like crystals is the visual confirmation of purity. If the solution remains turbid or oily, the water content is too high or the pH is incorrect.

B. Hindered Amine Light Stabilizers (HALS)

TOA is a key building block for Chimassorb 944 , a polymeric HALS used to protect polyolefins from UV degradation. TOA reacts with cyanuric chloride, replacing one chloride atom, while the other positions are substituted by hindered piperidines. TOA provides the necessary compatibility with the hydrocarbon polymer matrix.

C. N-Sulfinylamines as Synthetic Reagents

N-sulfinyl-tert-octylamine (

Visualizing the Workflows

Diagram 1: The Clavulanic Acid Purification Cycle

This diagram illustrates the industrial isolation of Clavulanic acid using TOA as the critical purification gate.

Caption: Purification of Clavulanic Acid via stable tert-Octylamine salt formation.

Diagram 2: Synthesis of TOA (Ritter Reaction)

The upstream synthesis of the reagent itself.

Caption: Industrial synthesis of TOA via Ritter reaction of Diisobutylene.[3]

Experimental Protocol: Preparation of TOA-Clavulanate Salt

Context: This protocol is adapted from patent literature and process chemistry standards for isolating labile acids. It demonstrates TOA's ability to "trap" unstable molecules in organic media.

Safety: TOA is corrosive and flammable. Clavulanic acid is a sensitizer. Work in a fume hood.

Materials:

-

Crude Clavulanic Acid solution in Ethyl Acetate (dried over

). -

tert-Octylamine (95%+ purity).[3]

-

Acetone (chilled).

Step-by-Step Methodology:

-

Preparation of Extract: Ensure the ethyl acetate extract containing clavulanic acid is cooled to 0–5°C . The concentration should be approx. 10–20 g/L.

-

Drying: Rigorously dry the extract with anhydrous magnesium sulfate. Water content must be

to ensure high yield and crystallinity. Filter off the desiccant.[4] -

Amine Addition:

-

Calculate 1.0 to 1.2 molar equivalents of tert-octylamine relative to the assayed clavulanic acid.

-

Dilute TOA in a small volume of ethyl acetate (1:1 v/v).

-

Dropwise Addition: Add the TOA solution to the stirred extract over 30 minutes, maintaining temperature

.

-

-

Crystallization:

-

Cloudiness should appear immediately (nucleation).

-

Continue stirring at 0–5°C for 1–2 hours. The salt will form a dense white slurry.

-

-

Isolation:

-

Filter the solid using a vacuum Buchner funnel.

-

Wash: Wash the cake with chilled acetone (

bed volume) to remove colored impurities and excess amine. -

Drying: Dry under vacuum at ambient temperature (heat sensitive).

-

-

Validation:

-

Melting Point: The salt should decompose/melt with characteristic behavior (check specific literature value, typically distinct).

-

NMR:

NMR in

-

References

-

BenchChem. (2025).[3][4] An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications. Retrieved from [3]

-

European Patent Office. (1994). Process for the purification of crude clavulanic acid (EP 0594099 A1). Retrieved from

-

Hirata, T., et al. (2012). Optimization of the precipitation of clavulanic acid from fermented broth using t-octylamine as intermediate. Brazilian Journal of Chemical Engineering, 29(2). Retrieved from

-

Organic Syntheses. (1977). Nitroso-tert-octane and N-tert-Butyl-N-tert-octyl-O-tert-butylhydroxylamine. Org.[5][6] Synth. 57, 92. Retrieved from

-

Alfa Chemistry. (2023). Chimassorb 944: Component Compounds and Properties. Retrieved from

-

National Institutes of Health (NIH). (2020). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates. PMC. Retrieved from

Sources

Methodological & Application

preparation of standard solutions of 1,1,3,3-Tetramethylbutylamine HBr

Application Note & Protocol

Preparation and Gravimetric Validation of Standard Solutions of 1,1,3,3-Tetramethylbutylamine Hydrobromide

Abstract

This document provides a comprehensive guide for the accurate preparation and validation of standard solutions of 1,1,3,3-Tetramethylbutylamine Hydrobromide (TMBA-HBr). Intended for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol. We detail a robust gravimetric preparation method followed by a self-validating potentiometric titration protocol to ensure the resulting standard solution meets the stringent requirements for accuracy and traceability demanded in research and development environments. Key safety protocols, chemical properties, and data interpretation are discussed to provide a holistic and field-proven methodology.

Foundational Principles

The accuracy of many analytical techniques hinges on the quality of the standard solutions used for calibration and quantification. 1,1,3,3-Tetramethylbutylamine, also known as tert-Octylamine, is a primary amine used in various chemical syntheses, including as a counter-ion in the formation of drug salts[1]. Its hydrobromide salt, TMBA-HBr, provides a more stable, solid form compared to the volatile and corrosive free base, making it more suitable for use as a reference standard.

Physicochemical Properties & Rationale for Salt Form

The free base, 1,1,3,3-Tetramethylbutylamine (CAS 107-45-9), is a flammable, toxic, and corrosive liquid[2]. Converting amines to their hydrohalide salts is a common strategy to increase stability. The lone pair of electrons on the nitrogen atom, which is susceptible to oxidation, is protonated, forming a stable ammonium salt[3]. This significantly reduces volatility and reactivity, while typically improving water solubility.

Table 1: Physicochemical Data

| Property | 1,1,3,3-Tetramethylbutylamine (Free Base) | 1,1,3,3-Tetramethylbutylamine HBr (Salt) |

| CAS Number | 107-45-9[4] | Not assigned; derived from 107-45-9 |

| Molecular Formula | C₈H₁₉N[4] | C₈H₂₀BrN |

| Molecular Weight | 129.24 g/mol [4] | 210.16 g/mol (Calculated) |

| Appearance | Colorless to pale yellow liquid[2] | White to off-white crystalline solid (Expected) |

| Boiling Point | 140 °C[2] | Not applicable (decomposes at high temp) |

| Solubility | Sparingly soluble in water | Expected to be soluble in water and polar solvents[5] |

The "Standard Solution" Concept

A standard solution is a solution containing a precisely known concentration of an element or a substance. While TMBA-HBr can be of high purity, it is not typically certified as a primary standard. Therefore, the most rigorous approach involves two phases:

-

Gravimetric Preparation: Carefully weighing the solid and dissolving it to a precise volume. This yields a solution of approximate concentration.

-

Standardization: Titrating the prepared solution against a primary standard (or a solution standardized against a primary standard) to determine its true concentration with high accuracy.

Safety & Handling

While the HBr salt is more stable than the free base, it must be handled with care. It is an amine salt and should be treated as an irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates. Avoid contact with skin and eyes[6][7].

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The overall process is designed to ensure accuracy and traceability at each stage. The workflow begins with the careful preparation of the stock solution, followed by a critical validation step to certify its concentration.

Caption: Workflow for preparing and validating TMBA-HBr standard solutions.

Detailed Protocol: Preparation of 100 mL of 0.1 M TMBA-HBr

This protocol details the preparation of a nominal 0.1 M stock solution. Adjust quantities as needed for different concentrations or volumes.

Materials and Equipment

-

Chemicals:

-

1,1,3,3-Tetramethylbutylamine Hydrobromide (TMBA-HBr), high purity (≥98%)

-

Deionized (DI) water (ASTM Type I or II)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution, traceable to a primary standard.

-

-

Glassware & Equipment:

-

100 mL Class A volumetric flask with stopper

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Glass funnel

-

Beaker (50 mL)

-

Wash bottle with DI water

-

Autotitrator or manual titration setup with a pH meter and combination pH electrode

-

Magnetic stirrer and stir bar

-

20 mL or 25 mL Class A volumetric pipette

-

Gravimetric Preparation Protocol

-

Calculate Required Mass:

-

Molarity (M) = 0.1 mol/L

-

Volume (V) = 0.100 L

-

Molecular Weight (MW) = 210.16 g/mol

-

Mass (g) = M × V × MW = 0.1 mol/L × 0.100 L × 210.16 g/mol = 2.1016 g

-

-

Weighing the Solid:

-

Place a clean, dry weighing boat on the analytical balance and tare.

-

Carefully weigh approximately 2.1016 g of TMBA-HBr into the boat. Record the exact mass to four decimal places (e.g., 2.1021 g). This exact mass will be used to calculate the nominal concentration.

-

-

Dissolution and Dilution:

-

Place a funnel into the neck of the 100 mL Class A volumetric flask.

-

Carefully transfer the weighed TMBA-HBr into the flask.

-

Rinse the weighing boat and funnel thoroughly with small portions of DI water, ensuring all solid is washed into the flask.

-

Add DI water to the flask until it is about half-full.

-

Swirl the flask gently to dissolve the solid completely.

-

Once dissolved, allow the solution to equilibrate to room temperature.

-

Carefully add DI water dropwise until the bottom of the meniscus is precisely on the calibration mark.

-

Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Calculate Nominal Concentration:

-

Nominal Molarity = (Actual Mass Weighed (g)) / (MW ( g/mol ) × Flask Volume (L))

-

Example: 2.1021 g / (210.16 g/mol × 0.1000 L) = 0.10002 M

-

Detailed Protocol: Standardization by Potentiometric Titration

The TMBA-HBr salt is the salt of a weak base (TMBA) and a strong acid (HBr). In solution, it will be slightly acidic due to the hydrolysis of the ammonium cation. Therefore, we can accurately determine its concentration by titrating it with a strong base, like standardized NaOH.

Scientific Principle

The titration reaction is: C₈H₁₉NH⁺(aq) + OH⁻(aq) → C₈H₁₉N(aq) + H₂O(l)

A potentiometric titration is employed over a colorimetric one because the endpoint, identified as the inflection point of the pH curve, is sharper and less subjective than a color change, leading to higher accuracy[8].

Caption: The chemical logic of the standardization titration.

Standardization Protocol

-

Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Rinse the burette thoroughly with the standardized 0.1 M NaOH solution and fill it, ensuring no air bubbles are present. Record the initial volume.

-

-

Sample Preparation:

-

Using a 20.00 mL Class A pipette, transfer an aliquot of the prepared TMBA-HBr solution into a 250 mL beaker.

-

Add approximately 80 mL of DI water to ensure the pH electrode bulb is fully submerged.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer at a moderate speed.

-

-

Titration:

-

Immerse the calibrated pH electrode in the solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to accurately map the inflection point.

-

Continue adding titrant past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot pH (y-axis) versus Volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

-

For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point volume (V_eq).

-

Perform the titration in triplicate (n=3) for statistical validity.

-

Calculation of True Molarity

Use the following formula to calculate the molarity of the TMBA-HBr solution for each replicate:

M_TMBA-HBr = (M_NaOH × V_NaOH) / V_TMBA-HBr

Where:

-

M_TMBA-HBr = Molarity of the TMBA-HBr solution (mol/L)

-

M_NaOH = Molarity of the standardized NaOH solution (mol/L)

-

V_NaOH = Volume of NaOH used to reach the equivalence point (L)

-

V_TMBA-HBr = Volume of the TMBA-HBr aliquot pipetted (e.g., 0.02000 L)

Example Calculation:

-

M_NaOH = 0.1015 M

-

V_NaOH (equivalence point) = 19.75 mL = 0.01975 L

-

V_TMBA-HBr = 20.00 mL = 0.02000 L

-

M_TMBA-HBr = (0.1015 M × 0.01975 L) / 0.02000 L = 0.1002 M

Calculate the average molarity and the relative standard deviation (RSD) from the three replicates. An RSD of <0.5% is typically considered acceptable.

Storage and Stability

Once certified, the standard solution should be stored properly to maintain its integrity.

-

Container: Store in a tightly sealed, clearly labeled glass or polyethylene bottle.

-

Conditions: Store in a cool, dark place away from direct sunlight to prevent any potential photodegradation.

-

Shelf Life: As an amine salt solution, it is relatively stable. However, for high-stakes quantitative work, it is recommended to re-standardize the solution after 3-6 months or if any visual changes (color, precipitation) are observed.

References

-

Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Pravastatin 1,1,3,3-tetramethylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen bromide. Retrieved from [Link]

-

Sciencemadness Wiki. (2018, December 2). Hydrogen bromide. Retrieved from [Link]

Sources

- 1. Pravastatin 1,1,3,3-tetramethylbutylamine | C31H55NO7 | CID 46782776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,3,3-Tetramethylbutylamine | 107-45-9 | TCI AMERICA [tcichemicals.com]

- 3. reddit.com [reddit.com]

- 4. 1,1,3,3-Tetramethylbutylamine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Hydrogen bromide - Wikipedia [en.wikipedia.org]

- 6. aksci.com [aksci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. scribd.com [scribd.com]

Application Notes and Protocols for the Recrystallization of High-Purity tert-Octylamine Hydrobromide

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the recrystallization of tert-octylamine hydrobromide, a critical process for achieving the high purity required in pharmaceutical and advanced material applications. Due to the limited availability of specific physicochemical data for the hydrobromide salt, this guide synthesizes information on the free base (tert-octylamine), general principles of amine salt purification, and analogous recrystallization procedures. The protocols herein are designed to be a robust starting point for process development, emphasizing a systematic approach to solvent selection and optimization.

Introduction: The Imperative for Purity

Tert-octylamine, a sterically hindered primary amine, and its salts are valuable intermediates in organic synthesis.[1] The hydrobromide salt, in particular, often requires purification to remove unreacted starting materials, by-products, and other impurities that can interfere with downstream applications, including active pharmaceutical ingredient (API) synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material with very high purity.[2] This application note details methodologies for the effective recrystallization of tert-octylamine hydrobromide.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3] The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

For ionic compounds like amine hydrobromide salts, the choice of solvent is critical. The polarity of the solvent will significantly influence the solubility of the salt. Generally, more polar solvents will have a higher capacity to dissolve ionic species.

Physicochemical Properties and Solvent Selection

tert-Octylamine (Free Base) Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | |

| Molecular Weight | 129.24 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 137-143 °C | [4] |

| Melting Point | -67 °C | [4] |

| Density | 0.805 g/mL at 25 °C | [4] |

| Water Solubility | Limited | |

| Organic Solvent Solubility | Soluble in ethanol and ether |

The hydrobromide salt will be significantly more polar than the free base and is expected to be a crystalline solid at room temperature. The large, nonpolar tert-octyl group will still influence its solubility, making it a somewhat amphiphilic salt.

Recommended Solvent Screening Protocol

A systematic approach to solvent screening is crucial for developing an effective recrystallization protocol. The following single and mixed solvent systems are recommended for initial screening:

-

Alcohols: Isopropanol, Ethanol, Methanol

-

Ketones: Acetone

-

Ethers: Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Apolar anti-solvents: Heptane, Hexane, Toluene

-

Aqueous systems: Water, Alcohol/water mixtures

Protocol for Solvent Screening:

-

Place a small amount (e.g., 20-50 mg) of crude tert-octylamine hydrobromide into a small test tube.

-

Add the chosen solvent dropwise at room temperature, observing for dissolution.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

-

Observe the quality and quantity of the crystals formed.

The ideal solvent will dissolve the compound when hot but yield a good recovery of pure crystals upon cooling.

Detailed Recrystallization Protocols

Based on the general principles and the successful recrystallization of similar amine hydrobromide salts[5], the following protocols are provided as a starting point.

Single-Solvent Recrystallization from Isopropanol

Isopropanol is often a good choice for recrystallizing amine salts as it offers a good balance of polarity and volatility.

Step-by-Step Protocol:

-

Dissolution: In a suitable Erlenmeyer flask, add the crude tert-octylamine hydrobromide. Add a minimal amount of isopropanol to create a slurry. Heat the mixture with gentle stirring on a hot plate. Continue adding hot isopropanol portion-wise until all the solid has just dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a good solvent (e.g., ethanol) and then add a miscible anti-solvent (e.g., heptane) to induce crystallization.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude tert-octylamine hydrobromide in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

-

Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., heptane) dropwise with stirring until the solution becomes faintly turbid (cloudy).

-

Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

-

Crystallization: Allow the solution to cool slowly to room temperature.

-